molecular formula C32H24N2O6S2 B1219152 8-Anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid CAS No. 63741-13-9

8-Anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid

Cat. No.: B1219152
CAS No.: 63741-13-9
M. Wt: 596.7 g/mol
InChI Key: SBYQPEKNMQWJQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bis-ANS (potassium salt) involves the reaction of 4,4’-dianilino-1,1’-binaphthyl-5,5’-disulfonic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure complete conversion to the potassium salt form .

Industrial Production Methods: : In industrial settings, the production of bis-ANS (potassium salt) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Scientific Research Applications

Chemistry: : Bis-ANS (potassium salt) is used as a probe to study protein folding and conformational changes. Its high affinity for hydrophobic regions makes it an excellent tool for detecting changes in protein structure .

Biology: : In biological research, bis-ANS (potassium salt) is used to label mechanically damaged neurons in acute brain slices. It is also used to study the hydrophobic regions of various proteins and their interactions .

Medicine: : Bis-ANS (potassium salt) has applications in medical research, particularly in the study of diseases related to protein misfolding and aggregation. It helps in understanding the mechanisms of diseases such as Alzheimer’s and Parkinson’s .

Industry: : In the industrial sector, bis-ANS (potassium salt) is used in the development of fluorescent probes and dyes for various applications, including diagnostic assays and imaging techniques .

Mechanism of Action

Bis-ANS (potassium salt) exerts its effects by binding to hydrophobic regions of proteins. This binding results in a significant increase in fluorescence intensity, which can be measured and analyzed. The dye’s interaction with proteins is primarily through its hydrophobic phenyl and naphthyl rings . The binding of bis-ANS (potassium salt) to proteins can induce conformational changes, making it a valuable tool for studying protein structure and function .

Properties

CAS No.

63741-13-9

Molecular Formula

C32H24N2O6S2

Molecular Weight

596.7 g/mol

IUPAC Name

8-anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C32H24N2O6S2/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40/h1-20,33-34H,(H,35,36,37)(H,38,39,40)

InChI Key

SBYQPEKNMQWJQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Synonyms

1,1'-bis(4-anilino-5-naphthalenesulfonic acid)
4,4'-BANS
4,4'-bis(1-anilino-8-naphthalenesulfonate)
4,4'-bis(8-phenylamino)naphthalene-1-sulfonate
4,4'-dianilino-1,1'-bisnaphthyl-5,5' disulfonic acid
5,5'-bis(8-(phenylamino)-1-naphthalenesulfonate)
5,5-bis(ANS)
bis(1,8-anilinonaphthalenesulfonate)
bis-ANS

Origin of Product

United States

Synthesis routes and methods

Procedure details

A process for the production of bis-(5,5')-8- Anilino -1-naphthalene Sulfonate using an electrochemical cell, consisting of a container (a beaker), a carbon cloth anode, and a metal cathode. The electrochemical cell is charged with ingredients in accord with the following proportions--2.136 g (6.71 mmol) of 8- anilino - 1- naphthalene sulfonic acid ammonium salt dissolved in 100 mL of 0.1 M aqueous sodium perchlorate. As the solution is stirred (A stirring mechanism is used such as a magnetic stirring bar with the container (beaker) supported on a combination heat plate and magnetic drive stirrer), the D.C. power supply voltage is increased until current begins to flow between the electrodes. This solution is electrolyzed for approximately two hours through which time periodic samples are removed and monitored by Hplc (high performance liquid chromatography) until the amount of product reaches a maximum. Thereafter, the solvent is removed and the residue dissolved in a minimal amount of methanol and chromatographed on a short column of neutral alumina using methanol as the eluent. The solvent is removed and the residue dissolved in a minimum amount of water. Excess barium acetate is added to precipitate bis-Ans as barium salt that is collected and dissolved in water. An excess of potassium sulfate is added to convert the barium salt to dipotassium salt. This salt is recrystallized to give 0.686 g (1.01 mmol) of bis - (5,5') - 8 - anilino - 1 - naphthalene sulfonic acid dipotassium salt corresponding to substantially a thirty percent product yield.
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(5,5')-8- Anilino -1-naphthalene Sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8- anilino - 1- naphthalene sulfonic acid ammonium salt
Quantity
6.71 mmol
Type
reactant
Reaction Step Three

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